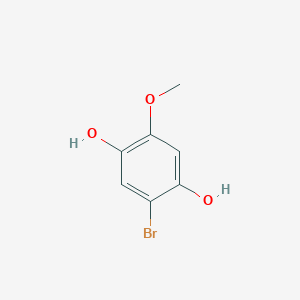

2-Bromo-5-methoxybenzene-1,4-diol

Cat. No. B8644816

M. Wt: 219.03 g/mol

InChI Key: UULJVMWZTSKTGG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05708168

Procedure details

To a vigorously stirred solution of NaIO4 (7.81 g, 36.5 mmol, Baker) in H2O (200 mL) there was added a solution of 2-bromo-5-methoxyhydroquinone (4.00 g, 18.3 mmol) in CHCl3 (150 mL, prepared with warming). The reaction immediately turned dark and then became orange over a period of time. The reaction was allowed to stir at rt for 30 min. The layers were separated and the aqueous portion extracted with CHCl3 (1×30 mL). The combined CHCl3 portion was washed with brine (1×30 mL), filtered through cotton, and the solvent removed in vacuo to give a mustard yellow solid (4.0 g, 100%, pure by TLC); mp 184°-186° C. Crystallization of a 50 mg sample from MeOH (dissolved in 5 mL of MeOH, allowed to cool to rt) yielded orange needles (43 mg, 86% recovery); mp 186°-187° C., lit 190°-191° C. (Blatchly, J. M.; Green, R. J. S.; McOmie, J. F. W.; Searle, J. B. J. Chem. Soc. (C),1353-1355 (1969)); 1H NMR (CDCl3) δ3.86 (s, 3H), 6.12 (s, 1H), 7.24 (s, 1H); IR (KBr) 3044 (m), 1669 (s), 1649 (s), 1623 (s), 1584 (s), 1197 (s), 1169 (s).

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

NaIO4

Quantity

7.81 g

Type

reactant

Reaction Step Two

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:8]=[C:7]([OH:9])[C:6]([O:10][CH3:11])=[CH:5][C:3]=1[OH:4].[K+].[Br-]>O.C(Cl)(Cl)Cl>[Br:1][C:2]1[C:3](=[O:4])[CH:5]=[C:6]([O:10][CH3:11])[C:7](=[O:9])[CH:8]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

NaIO4

|

|

Quantity

|

7.81 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(O)C=C(C(=C1)O)OC

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Four

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at rt for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction immediately turned dark

|

WAIT

|

Type

|

WAIT

|

|

Details

|

became orange over a period of time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous portion extracted with CHCl3 (1×30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined CHCl3 portion was washed with brine (1×30 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through cotton

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a mustard yellow solid (4.0 g, 100%, pure by TLC)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization of a 50 mg sample from MeOH (dissolved in 5 mL of MeOH, allowed to cool to rt)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded orange needles (43 mg, 86% recovery)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lit 190°-191° C.

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C(C=C(C(C1)=O)OC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |